molecular formula C10H6Cl2N4O2 B1348227 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine CAS No. 26940-56-7

2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine

Cat. No. B1348227
CAS RN: 26940-56-7
M. Wt: 285.08 g/mol
InChI Key: WQKKRBIBVKBSPV-UHFFFAOYSA-N
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Description

The compound 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine is a derivative of 1,3,5-triazine, which is a class of nitrogen-containing heterocycles. The triazine ring is a versatile core structure that can be functionalized to produce a wide range of compounds with various applications, including pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of triazine derivatives often involves the substitution of chloro groups on the triazine ring with various nucleophiles. For example, the synthesis of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines has been reported, which involves the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with pyrazoles . Similarly, 2-oxazolines can be synthesized from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions . These methods could potentially be adapted to synthesize the compound of interest by introducing the appropriate carboxyanilino group.

Molecular Structure Analysis

The molecular structure of triazine derivatives can be determined using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the solid-state structure of a 4,6-diamino-1,3,5-triazine derivative was determined by X-ray crystallography, revealing stabilization by intra- and intermolecular hydrogen bonds . NMR studies, including 1H, 13C, and 15N NMR, have been used to analyze the structure of triazole and triazine derivatives in solution .

Chemical Reactions Analysis

Triazine derivatives can undergo various chemical reactions, including nucleophilic substitution and tautomerism. The dynamic behavior of triazine derivatives, such as restricted rotation about the amino-triazine bond and tautomerism, has been studied using 2D-Exchange spectroscopy . The reactivity of triazine compounds can also be harnessed for chlorination and oxidation reactions, as demonstrated by the use of a triazine-based hypervalent iodine(III) reagent .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their substituents. The activation of carboxylic acids by triazine derivatives has been studied, revealing a multistep process involving the formation of triazine esters and intermediates such as quarternary triazinylammonium salts . The rate of reaction is strongly dependent on the structure of the tertiary amine used. Additionally, triazine derivatives have been used as acylating agents for ester synthesis from alcohols under mild conditions .

Scientific Research Applications

Synthesis and Material Chemistry

2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine and its derivatives have been extensively studied for their roles in the synthesis and material chemistry. For instance, S. Uysal and Z. E. Koç (2010) explored the synthesis of dendrimeric complexes using 2,4,6-tris(4-(4,6-dichloro-1,3,5-triazine-2-yloxy)benzimino)-1,3,5-triazine as an intermediate. These complexes demonstrated interesting magnetic behaviors, suggesting potential applications in magnetic materials and catalysis (Uysal & Koç, 2010).

Crystallography and Molecular Interactions

In the field of crystallography, Jie Chen and Yuzhong Ruan (2007) reported the formation of a zwitterionic compound involving 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine. Their work highlighted how intermolecular interactions, such as hydrogen bonding, can impact the structure and properties of these triazine derivatives (Chen & Ruan, 2007).

Organic Synthesis

B. Bandgar and S. Pandit (2003) demonstrated the utility of triazine derivatives in organic synthesis. They used 2-chloro-4,6-dimethoxy-1,3,5-triazine for the direct synthesis of 2-oxazolines from carboxylic acids under mild conditions, showcasing the versatility of triazine compounds in synthesizing valuable organic molecules (Bandgar & Pandit, 2003).

Biological Applications

J. Chaudhari and colleagues (2007) explored the biological applications ofbisaryl hydrazino-s-triazine derivatives, which are structurally related to 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine. They found that these derivatives exhibited microbial activity against both gram-positive and gram-negative bacteria, suggesting their potential use in antimicrobial applications (Chaudhari, Patel, & Hathi, 2007).

Polymer Chemistry

In polymer chemistry, triazine derivatives have been used as monomers. For example, C.H. Lee, X.Q. Liu, and X. Gong (1986) synthesized a series of 4,6-dichloro-1,3,5-triazines, such as 2-allylamino-4,6-dichloro-1,3,5-triazine, for use in dentin bonding agents. These monomers showed potential for enhancing the adhesive strength of restorative resins to dentin (Lee, Liu, & Gong, 1986).

Chemical Synthesis and Activation

M. Gallego and M. Sierra (2004) discussed the use of 2-chloro-4,6-disubstituted-1,3,5-triazines in the activation of carboxylic acids for peptide bond formation. This highlights the role of triazine derivatives in facilitating complex organic synthesis processes, particularly in the formation of biologically significant compounds like peptides (Gallego & Sierra, 2004).

Advanced Materials and Nanotechnology

Zhihong Zhang and colleagues (2001) synthesized a novel carbon nitride compound using 2-amino-4,6-dichloro-1,3,5-triazine. This work is significant for the development of advanced materials and nanotechnology, as it relates to the synthesis of novel compounds with potential applications in various high-tech fields (Zhang et al., 2001).

Catalysis and Chemical Reactions

The work by Prerana B. Thorat and colleagues (2013) on the synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine demonstrates the use of triazine derivatives in catalysis and chemical reactions, particularly in chlorination and oxidation processes (Thorat, Bhong, & Karade, 2013).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some triazines are known to be toxic and can be hazardous to the environment1.


Future Directions

The future directions for research into this compound would depend on its properties and potential applications. Triazines are a focus of research in various fields, including medicine, agriculture, and materials science3.


Please note that this is a general analysis based on the structure and the groups the compound contains. For a comprehensive analysis, experimental data and further studies would be required. Also, the compound you mentioned might not exist or be less studied, as no specific information was found in the literature.


properties

IUPAC Name

3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N4O2/c11-8-14-9(12)16-10(15-8)13-6-3-1-2-5(4-6)7(17)18/h1-4H,(H,17,18)(H,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKKRBIBVKBSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=NC(=N2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347724
Record name 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine

CAS RN

26940-56-7
Record name 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Carboxyanilino)-4,6-dichloro-1,3,5-triazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Naya, K Kobayashi, M Ishikawa, K Ohwaki… - Bioorganic & medicinal …, 2001 - Elsevier
In searching for a novel CCR3 receptor antagonist, we designed a library that included a variety of carboxamide derivatives based on the structure of our potent antagonists for human …
Number of citations: 72 www.sciencedirect.com

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